2,4-dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
Properties
IUPAC Name |
2,4-dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-2-8-25-14(26)17(23-16(25)28)6-9-24(10-7-17)15(27)22-13-5-3-4-12(11-13)18(19,20)21/h3-5,11H,2,6-10H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRWAVKAOWJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including a spirocyclic framework and the presence of a trifluoromethyl group, suggest enhanced lipophilicity and biological interactions.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈F₃N₄O₃, with a molecular weight of approximately 396.39 g/mol. The structural features can be summarized in the following table:
| Feature | Description |
|---|---|
| Spirocyclic Structure | Contains a unique spirocyclic arrangement |
| Trifluoromethyl Group | Enhances lipophilicity and potential receptor binding |
| Diketone Functional Groups | Involved in various chemical reactivity |
Preliminary studies indicate that compounds similar to This compound may act as agonists for delta opioid receptors. These receptors are crucial in pain modulation and could be targeted for developing novel analgesics. The trifluoromethyl group is believed to enhance binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.
Biological Activity
Research has highlighted several areas of biological activity for this compound:
- Opioid Receptor Modulation : Similar triazaspiro compounds have shown promising results in modulating opioid receptors, suggesting potential use in pain management therapies .
- Cardioprotective Effects : Studies on related compounds have demonstrated protective effects against myocardial infarction (MI) by inhibiting mitochondrial permeability transition pores (mPTP), which are implicated in cardiac cell death . This suggests that our compound may exhibit similar cardioprotective properties.
- Anti-inflammatory Properties : The structural characteristics of the compound indicate potential anti-inflammatory activity, particularly through pathways involving lymphocyte function-associated antigen-1 (LFA-1) antagonism .
Case Study 1: Opioid Receptor Agonism
A study investigating the effects of triazaspiro compounds on opioid receptors demonstrated that certain derivatives exhibited selective agonism at delta opioid receptors. This could lead to the development of targeted analgesics with reduced side effects compared to traditional opioids.
Case Study 2: Cardioprotective Mechanisms
In a model assessing myocardial infarction treatment, compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold showed significant reductions in apoptotic rates and improvements in cardiac function when administered during reperfusion . This points to a potential therapeutic role for our compound in acute cardiac events.
Scientific Research Applications
Preliminary studies indicate that compounds similar to 2,4-dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide exhibit significant biological activities, particularly as potential modulators of opioid receptors. Research suggests that triazaspiro compounds can act as agonists for delta opioid receptors, which are involved in pain modulation and may serve as targets for developing novel analgesics.
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent due to:
- Opioid Receptor Modulation: Its ability to selectively interact with opioid receptors could lead to the development of new pain management therapies.
- Anticancer Properties: Initial studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Derivatives: The compound can undergo various chemical reactions (oxidation, reduction, substitution) to yield derivatives with altered properties and activities.
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Introduction of oxygen-containing functional groups | Ketones, carboxylic acids |
| Reduction | Removal of oxygen or addition of hydrogen | Alcohols, amines |
| Substitution | Replacement of functional groups | Diverse derivatives with varying properties |
Material Science
The compound's unique structural features may also be exploited in the development of advanced materials. Its stability and reactivity could be beneficial for creating:
- Polymeric Materials: Incorporation into polymer matrices for enhanced mechanical properties.
- Coatings and Adhesives: Utilization in formulations requiring high durability and resistance to environmental factors.
Comparison with Similar Compounds
Key Compounds and Their Modifications
Substituent Impact on Activity
- Trifluoromethyl Groups : Present in the target compound and , these groups enhance metabolic stability and binding affinity through hydrophobic interactions .
- Propyl vs. Fluorophenoxypropyl: The target compound’s 3-propyl group contrasts with Spiramide’s 3-(4-fluorophenoxy)propyl chain, which redirects activity toward serotonin/dopamine receptors instead of PLD .
Selectivity and Isoform Specificity
- PLD2 Inhibitors : Lavieri et al. demonstrated that halogenated benzamides on the spirocyclic core achieve >100-fold selectivity for PLD2 over PLD1 .
- Dual PLD1/2 Inhibitors: ML298 and ML299 retain activity against both isoforms, suggesting that minor structural changes (e.g., N-alkylation) modulate selectivity .
Preparation Methods
Condensation of Urea and Diethyl Oxalate
The reaction begins with urea, diethyl oxalate, and ammonium carbonate in anhydrous methanol under reflux. Sodium metal facilitates deprotonation, enabling nucleophilic attack by urea on diethyl oxalate to form a tetrahedral intermediate. Subsequent cyclization with ammonium carbonate yields a primary bicyclic product.
Key Conditions :
Propyl Group Introduction via Reductive Amination
To install the 3-propyl substituent, 2-(propylamino)acetaldehyde replaces the ethyl analog in the secondary reaction. Potassium ferricyanide oxidizes the intermediate Schiff base, triggering spirocyclization.
Reaction Formula :
Optimization :
-
Excess 2-(propylamino)acetaldehyde (1.5 equiv) ensures complete conversion.
-
Acetic acid solvent minimizes side reactions during cyclization.
Carboxamide Functionalization at Position 8
The 8-carboxamide group is introduced via late-stage acylation of the spirocyclic amine.
Amine Deprotection (if applicable)
If the core synthesis employs a protected amine (e.g., Boc), acidolysis with HCl in dioxane liberates the free amine.
Conditions :
Amide Coupling with 3-(Trifluoromethyl)benzoyl Chloride
The free amine reacts with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:
Optimization :
-
Solvent : Tetrahydrofuran/water (3:1) for solubility and reactivity.
Purification and Characterization
Recrystallization
The crude product is purified via sequential recrystallization:
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.10 (q, 2H, J = 7.2 Hz), 3.55–3.20 (m, 4H, spiro-H), 1.65–1.25 (m, 5H, propyl-CH₂ and CH₃).
-
¹³C NMR : 172.8 (C=O), 165.3 (C=O), 132.1–125.7 (Ar-C), 124.5 (q, J = 272 Hz, CF₃).
Comparative Analysis of Synthetic Routes
Method A offers higher yields and simpler purification, making it preferable for scale-up.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
Waste Management
Challenges and Mitigation Strategies
Q & A
Q. What are the critical considerations for optimizing the synthesis of this spirocyclic carboxamide compound?
Methodological Answer: Synthesis optimization requires careful control of:
- Reagents and Solvents : Use polar aprotic solvents (e.g., DMF or DCM) for nucleophilic substitution steps involving the trifluoromethylphenyl group. Catalysts like palladium on carbon may enhance coupling reactions .
- Temperature and Reaction Time : For cyclization steps forming the triazaspiro core, temperatures between 60–80°C and reaction times of 12–24 hours are typical to ensure ring closure without side-product formation .
- Purification : Column chromatography (C18 reverse-phase) with acetonitrile/water gradients is recommended for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?
Methodological Answer:
- X-ray Crystallography : Resolve the spirocyclic conformation and substituent orientation (e.g., trifluoromethylphenyl group placement) using single-crystal diffraction data .
- Spectroscopic Analysis :
- NMR : - and -NMR to verify proton environments (e.g., sp carbons in the spiro ring) and trifluoromethyl group integration .
- HRMS : Confirm molecular weight (e.g., MW ~440–450 Da range for this compound) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound as a potential enzyme inhibitor?
Methodological Answer:
- Target Identification :
- Kinase Profiling Assays : Screen against kinase panels (e.g., DPP-IV, Pfmrk) due to structural similarity to known triazaspiro-based inhibitors .
- Surface Plasmon Resonance (SPR) : Measure binding affinity to recombinant enzymes (e.g., IC values for competitive inhibition) .
- Molecular Dynamics Simulations : Model interactions between the spirocyclic core and enzyme active sites (e.g., hydrophobic pockets accommodating the propyl group) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for in vitro studies) and control for batch-to-batch compound purity .
- Validate conflicting results (e.g., IC variability) via orthogonal assays like fluorescence polarization or isothermal titration calorimetry .
- Metabolic Stability Testing : Assess liver microsome stability to rule out pharmacokinetic discrepancies (e.g., CYP450-mediated degradation) .
Q. What methodologies are recommended for studying the pharmacokinetic profile of this compound in vivo?
Methodological Answer:
- ADME Studies :
- Pharmacodynamic Markers : Monitor downstream biomarkers (e.g., blood glucose levels for DPP-IV inhibition) in rodent models .
Comparative and Derivative Studies
Q. How does the trifluoromethylphenyl substituent influence bioactivity compared to analogs with chlorophenyl or methoxyphenyl groups?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- In Vitro Potency : Compare IC values of analogs in enzyme inhibition assays (e.g., trifluoromethyl enhances lipophilicity and target binding vs. methoxy’s electron-donating effects) .
- Computational Docking : Map substituent interactions using software like AutoDock Vina to identify key binding residues (e.g., hydrophobic interactions with CF groups) .
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Substituent | Target Enzyme | IC (nM) | LogP |
|---|---|---|---|
| 3-Trifluoromethylphenyl | DPP-IV | 12.5 ± 1.2 | 3.8 |
| 4-Chlorophenyl | DPP-IV | 45.3 ± 3.1 | 4.1 |
| 4-Methoxyphenyl | Pfmrk | 280 ± 22 | 2.9 |
| Data from |
Data Reproducibility and Technical Challenges
Q. What are common pitfalls in reproducing synthetic yields for this compound, and how can they be mitigated?
Methodological Answer:
- Side Reactions : The propyl group may undergo elimination under high-temperature conditions. Use inert atmospheres (N) and mild bases (e.g., KCO) to minimize degradation .
- Intermediate Stability : Protect reactive intermediates (e.g., amine groups) with Boc or Fmoc groups during multi-step synthesis .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) at the carboxamide position for improved bioavailability .
Future Research Directions
Q. What unexplored therapeutic applications could this compound have based on its structural features?
Methodological Answer:
- Neuroinflammatory Targets : Screen against microglial activation markers (e.g., TNF-α, IL-6) due to spirocyclic compounds’ reported blood-brain barrier permeability .
- Anticancer Activity : Test in apoptosis assays (e.g., caspase-3 activation) given the triazaspiro scaffold’s resemblance to kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
